

# Addressing challenges in the polishing and brushing of AISI 316L steel cases

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## Technical Support Center: Polishing & Brushing of AISI 316L Steel Cases

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AISI 316L steel cases. The following sections offer solutions to common challenges encountered during polishing and brushing experiments.

### Troubleshooting Guides

This section addresses specific issues that may arise during the polishing and brushing of AISI 316L steel cases, providing step-by-step solutions.

#### Issue 1: Presence of Scratches and Surface Imperfections After Polishing

- Question: Why are there still visible scratches on my AISI 316L steel case after the polishing process?
- Possible Causes & Solutions:
  - Improper Surface Preparation: The initial surface was not thoroughly cleaned, leaving behind contaminants that caused scratching during polishing.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Solution: Before polishing, thoroughly degrease the surface with a non-chlorinated solvent like acetone or an alkaline cleaner to remove oils, grease, and other residues.[\[1\]](#)  
[\[4\]](#)
- Incorrect Abrasive Grit Progression: Skipping grit sizes during sanding can leave deep scratches from coarser grits that finer grits cannot remove.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Solution: Use a structured progression of abrasive grits. Start with a coarser grit (e.g., 120-220) to remove significant defects, then move sequentially through finer grits (e.g., 400, 600, 800, 1200, up to 2000) to smooth the surface.[\[1\]](#)
- Contaminated Polishing Tools: Polishing cloths, pads, or buffs were contaminated with larger abrasive particles or foreign debris.[\[2\]](#)
- Solution: Use clean, dedicated tools for each grit size and polishing compound. Ensure cloths and pads are free of any embedded particles before use.[\[2\]](#)
- Insufficient Polishing Time with Finer Grits: Not spending enough time with finer grits to remove the marks left by the previous, coarser grits.
- Solution: Ensure each step in the grit progression is continued long enough to completely remove the scratches from the preceding step.

## Issue 2: Uneven or Patchy Brushed Finish

- Question: My brushed finish on the AISI 316L case appears uneven and inconsistent. What could be the cause?
- Possible Causes & Solutions:
  - Inconsistent Sanding Direction: The abrasive was not moved in a consistent, unidirectional motion.[\[5\]](#)[\[6\]](#)
  - Solution: For a linear brushed finish, always sand in the same direction, following the intended grain of the finish.[\[5\]](#)[\[6\]](#)[\[7\]](#) For a circular finish, the abrasive should be moved along a single radius as the piece spins.[\[8\]](#)

- Variable Pressure Application: Uneven pressure during brushing results in a non-uniform material removal rate.[\[6\]](#)
  - Solution: Apply constant and even pressure throughout the brushing process to achieve a uniform finish.[\[6\]](#)
- Worn or Clogged Abrasives: The abrasive pad or brush has become worn out or clogged with material, reducing its effectiveness.
  - Solution: Regularly check and replace abrasive pads or clean wire brushes to ensure consistent performance.

### Issue 3: Overheating and Discoloration (Heat Tint)

- Question: The surface of the steel case has developed a yellowish or bluish tint after machine polishing. How can I prevent this?
- Possible Causes & Solutions:
  - Excessive Polishing Speed or Pressure: High rotational speeds or excessive pressure generate significant heat, leading to oxidation and discoloration (heat tint).[\[1\]](#)[\[9\]](#)
    - Solution: Maintain moderate polishing speeds, typically between 1500-2000 RPM, and apply even, light-to-moderate pressure (around 5–10 N/cm<sup>2</sup>).[\[1\]](#) Keep the workpiece constantly moving to distribute heat.[\[7\]](#)
  - Lack of Lubrication/Coolant: Insufficient cooling during mechanical polishing can lead to a rapid increase in surface temperature.
    - Solution: When appropriate for the process, use a suitable lubricant or coolant to dissipate heat. For manual sanding, keeping the surface moist with water can reduce friction.[\[1\]](#)

### Issue 4: Pitting or Corrosion Post-Treatment

- Question: After finishing and cleaning, I've noticed small pits or signs of rust on the AISI 316L surface. Why is this happening?

- Possible Causes & Solutions:
  - Iron Contamination: Tools made of carbon steel (like steel wool or non-stainless brushes) were used, embedding iron particles on the surface which then rust.[1][4][10]
    - Solution: Exclusively use stainless steel or non-metallic brushes and tools to avoid cross-contamination.[1][4]
  - Chloride Exposure: Cleaning with chlorinated solvents or exposure to environments with high chloride content (e.g., coastal areas) can break down the passive layer and initiate pitting corrosion.[10]
    - Solution: Use non-chlorinated cleaners. If the component is exposed to chlorides, ensure a robust passivation layer is formed.[10]
  - Incomplete Passivation: The protective chromium oxide layer did not fully reform after polishing, leaving the surface susceptible to corrosion.[11][12][13]
    - Solution: Implement a passivation step after the final finishing process. This typically involves immersing the component in a nitric acid solution.[12]

## Frequently Asked Questions (FAQs)

Q1: What is the primary difference between a polished and a brushed finish on AISI 316L steel?

A polished finish, often referred to as a mirror finish, is smooth and highly reflective. It is achieved by using progressively finer abrasives to remove surface imperfections.[11] A brushed finish, also known as a satin finish, has a non-reflective, textured appearance characterized by fine parallel lines (the "grain"). It is created by sanding the surface with a coarser abrasive material in a unidirectional motion.[5][11][14] Brushed finishes are often preferred for surfaces prone to scratching as they can help to hide minor blemishes.[15]

Q2: What are the essential safety precautions when polishing and brushing steel cases?

Always wear safety goggles to protect your eyes from flying debris and abrasive particles. Use gloves or finger cots to protect your hands and prevent contamination of the workpiece.[7]

When using power tools, ensure a dust collector or proper ventilation is in place to manage airborne particles.[7]

Q3: Can deep scratches be removed by polishing alone?

For minor surface imperfections, a polishing compound may be sufficient.[3] However, deep scratches typically require a more aggressive approach starting with sanding. You may need to begin with a coarse grit sandpaper (e.g., 120 or 220 grit) to level the surface before proceeding with finer grits and eventual polishing.[1][3] For very deep gouges, laser welding to fill the scratch may be necessary before refinishing.[7]

Q4: What is electropolishing and how does it differ from mechanical polishing?

Electropolishing is an electrochemical process that removes a thin layer of material from the steel surface. The workpiece acts as the anode in an electrolytic cell, and material is selectively removed from high points faster than from valleys, resulting in a smoother and more brilliant surface.[16] This process can also enhance the corrosion resistance by enriching the chromium content at the surface.[11][16] Mechanical polishing, in contrast, is a physical process that uses abrasive materials to wear down the surface to achieve smoothness.

Q5: How does passivation improve the properties of a finished AISI 316L case?

Passivation is a chemical treatment, typically with nitric acid, that removes free iron from the surface and helps to form a thicker, more uniform, and more protective chromium oxide layer.[12] This passive layer is what gives stainless steel its corrosion resistance. A robust passivation layer is crucial for components exposed to harsh or corrosive environments.[11][13]

## Data Presentation: Polishing & Brushing Parameters

Table 1: Mechanical Polishing & Brushing Parameters for AISI 316L

Parameter	Polishing (Mirror Finish)	Brushing (Satin Finish)
Initial Sanding Grit	120 - 220 (for defect removal) [1][3]	180 - 320[1]
Grit Progression	400 → 600 → 800 → 1200 → 2000+[1]	N/A (single grit or fine pad used)
Abrasive Tools	Sandpaper, Felt Wheels, Muslin Buffs[7][8]	Abrasive Pads (e.g., Scotch-Brite), Wire Brushes, Sandpaper[5]
Polishing Compounds	Greystar (abrasive), Fabulustre (final polish), Rouge[7]	N/A
Machine Speed	1500 - 2000 RPM[1]	Varies based on tool
Applied Pressure	5 - 10 N/cm² (light to moderate)[1]	Constant and even[6]
Motion	Small circular motions[17]	Unidirectional (linear or radial) [5][6][8]

Table 2: Standard Electropolishing Parameters for AISI 316L

Parameter	Value
Electrolyte Composition	63% H <sub>3</sub> PO <sub>4</sub> , 15% H <sub>2</sub> SO <sub>4</sub> , 22% Deionized Water[16]
Current Density	0.1 - 0.3 A/cm²[12]
Temperature	50 - 60°C[12]
Material Removal	Up to 50 µm[12]
Resulting Surface Roughness (Ra)	≤ 0.4 µm[12]

## Experimental Protocols

### Protocol 1: Achieving a Mirror Polish on an AISI 316L Case

- Surface Preparation:
  1. Degrease the case by ultrasonic cleaning in acetone for 10 minutes.[\[18\]](#)
  2. Rinse with deionized water and dry completely with compressed air.
- Defect Removal (if necessary):
  1. For visible scratches, begin sanding with 220-grit sandpaper, moving in a consistent direction.
  2. Clean the surface to remove all abrasive particles.
- Progressive Sanding:
  1. Sand the entire surface with 400-grit sandpaper until all 220-grit marks are removed. Keep the surface moist with water to reduce friction.[\[1\]](#)
  2. Clean the surface and repeat the process sequentially with 600, 800, 1200, and 2000-grit sandpaper. Ensure each step completely removes the marks of the previous grit.
  3. After the final sanding step, clean the surface with isopropyl alcohol to remove all residues.[\[1\]](#)
- Buffing and Polishing:
  1. Mount a muslin buffing wheel onto a polishing motor.
  2. Apply a coarse abrasive compound (e.g., Greystar) to the wheel.
  3. With the motor running at 1500-2000 RPM, bring the case into contact with the wheel using light, even pressure. Keep the case moving to prevent overheating.[\[1\]](#)[\[7\]](#)
  4. Clean the case and switch to a new, clean muslin buff.
  5. Apply a fine polishing compound (e.g., Fabulustre) and repeat the buffing process to achieve a mirror shine.[\[7\]](#)

- Final Cleaning:

1. Wipe the case with a clean microfiber cloth to remove any remaining polish residue.
2. Perform a final ultrasonic cleaning in a mild soap solution, followed by a deionized water rinse and drying.

#### Protocol 2: Creating a Linear Brushed Finish on an AISI 316L Case

- Surface Preparation:

1. Clean the case thoroughly as described in Protocol 1, Step 1.
2. If the surface has a pre-existing finish or deep scratches, it should first be polished to a smooth, uniform state to ensure the brushed finish is applied evenly.[\[8\]](#)

- Brushing:

1. Select a non-woven abrasive pad (e.g., Scotch-Brite) or 320-grit sandpaper.[\[1\]](#)[\[5\]](#)
2. Secure the case in a vise with protective jaws to prevent damage.
3. Apply the abrasive pad to the surface with firm, consistent pressure.
4. Move the pad in a single, straight line across the surface to create the grain.[\[5\]](#)[\[6\]](#) Lift the pad and return to the starting point for the next stroke; do not move it back and forth.
5. Continue this unidirectional motion until the entire surface has a uniform, satin appearance.

- Final Cleaning:

1. Wipe the surface with a soft cloth and hot water in the direction of the brushed lines to remove any abrasive debris.[\[6\]](#)
2. Dry the case thoroughly.

- Passivation (Recommended):



1. Immerse the finished case in a 20-25% nitric acid solution at 50-60°C for 30-45 minutes, following ASTM A967 guidelines.[\[12\]](#)
2. Rinse thoroughly with deionized water and dry.

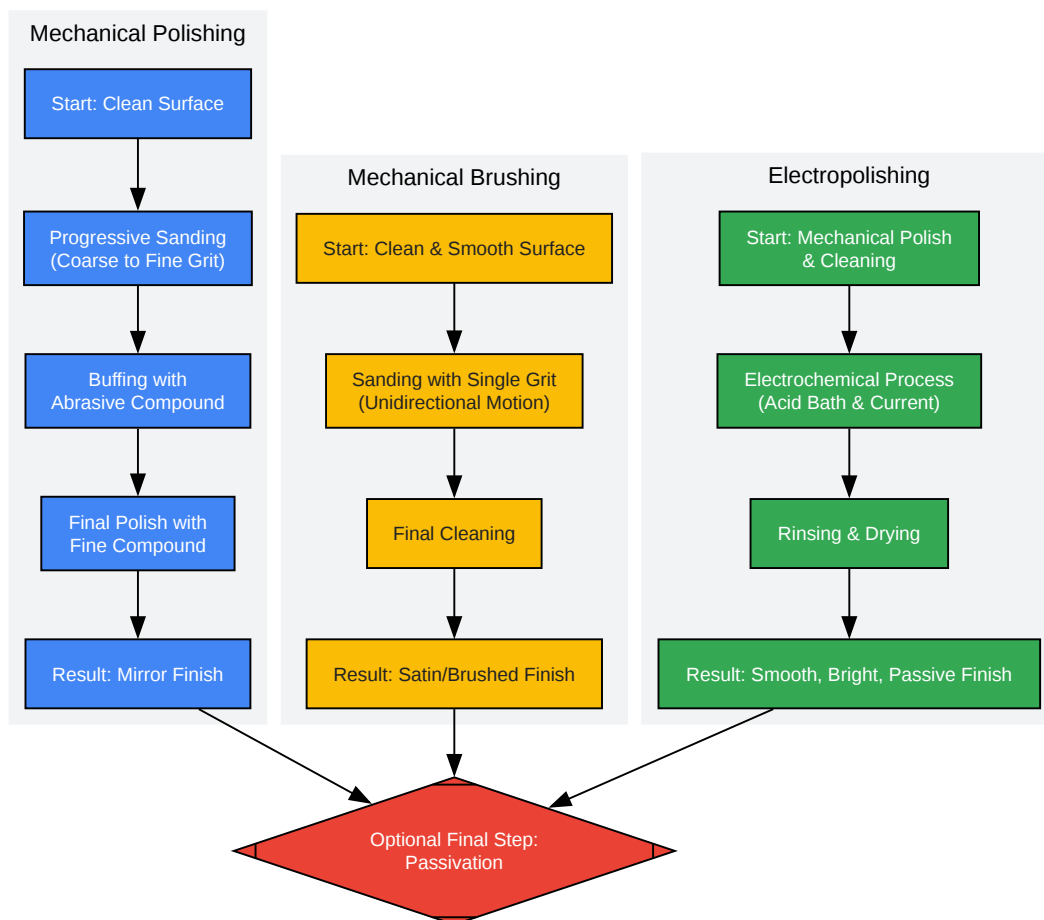
## Visualizations



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A troubleshooting workflow for common surface finishing defects.

Comparison of Surface Finishing Workflows

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A comparison of workflows for different surface finishing methods.

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